Cas no 5884-45-7 (6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-tetrahydro-7-methoxy-,(1S)-)

6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-tetrahydro-7-methoxy-,(1S)- structure
5884-45-7 structure
Productnaam:6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-tetrahydro-7-methoxy-,(1S)-
CAS-nummer:5884-45-7
MF:C28H38N2O4
MW:466.612328052521
CID:380353
PubChem ID:12302705

6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-tetrahydro-7-methoxy-,(1S)- Chemische en fysische eigenschappen

Naam en identificatie

    • 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-tetrahydro-7-methoxy-,(1S)-
    • 2H-Benzo[a]quinolizine, emetan-6'-ol deriv.
    • Emetan-6'-ol,7',10,11-trimethoxy-, (1'b)-
    • Isocephaeline (7CI,8CI)
    • CHEMBL486005
    • CCG-35394
    • DTXSID20207559
    • Emetan-6'-ol, 7',10,11-trimethoxy-, (1'beta)-
    • 5884-45-7
    • (1S)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
    • BDBM50478866
    • Isocephaeline
    • (-)-CEPHAELINE, DIHYDROCHLORIDE
    • Cephaelin
    • Cephaeline
    • Emetan-6'-ol, 7',10,11-trimethoxy-, dihydrochloride
    • Inchi: InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23-,24-/m0/s1
    • InChI-sleutel: DTGZHCFJNDAHEN-IAUHIMIASA-N
    • LACHT: CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC

Berekende eigenschappen

  • Exacte massa: 699.189317
  • Monoisotopische massa: 699.189317
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 53
  • Aantal draaibare bindingen: 14
  • Complexiteit: 1220
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.4
  • Topologisch pooloppervlak: 118

Artikelen aanbevelen

Aanbevolen leveranciers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Synrise Material Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Synrise Material Co. Ltd.